5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their electron-rich azole ring structure, which contains an oxygen atom adjacent to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions often require catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can undergo substitution reactions with nucleophiles, especially carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or carboxylic acids under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar biological activities.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A compound used in the treatment of Parkinson’s disease.
Uniqueness: 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its naphthyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
5-methyl-3-naphthalen-1-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-13(15(17)18)14(16-19-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,17,18) |
InChI Key |
PXRRJXZFSMXIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.